Sigma-Receptor Binding Affinity: Class-Level Potency Inferred from Phenylalkyl-1,2-Diamine SAR
In the foundational SK Corporation study, the phenylalkyl-1,2-diamine chemotype produced strong sigma-receptor binding with functional efficacy in the mouse forced-swim test, a validated behavioral model of antidepressant activity [1]. While the exact Ki value for (S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl has not been publicly disclosed in a peer-reviewed journal, the patent family explicitly claims 3-methoxyphenyl-substituted 1,2-diamines as preferred embodiments, indicating that this substitution pattern was among the most potent and selective within the compound library [2]. By contrast, the commercial sigma-1 agonist PRE-084 exhibits a sigma-1 Ki of ~2.2 nM but belongs to a distinct 2-(4-morpholino)ethyl chemotype with different ADME properties and no stereochemical diversity, limiting its utility as a direct comparator in SAR-oriented programs [3].
| Evidence Dimension | Sigma-receptor binding potency (class-level SAR) |
|---|---|
| Target Compound Data | Specifically claimed in patent as preferred 3-methoxyphenyl 1,2-diamine; exact Ki not publicly disclosed [2]. |
| Comparator Or Baseline | PRE-084: sigma-1 Ki = 2.2 nM (2-(4-morpholino)ethyl chemotype) [3]. |
| Quantified Difference | Quantitative comparison not possible due to lack of disclosed Ki for target compound; structural class associated with strong sigma binding versus structurally unrelated comparator. |
| Conditions | Sigma-1 binding assay: displacement of [3H]-(+)-pentazocine or [3H]DTG in guinea pig or rat brain membranes [1][3]. |
Why This Matters
For procurement decisions in sigma-receptor drug discovery, the target compound's placement within a patent-protected sub-series of 3-methoxyphenyl 1,2-diamines signals a preferred SAR region, offering a higher probability of target engagement than arbitrary sigma ligands from unrelated chemotypes.
- [1] Kim, Y.G., Seo, S.-Y., Heo, J., Park, C., Lee, E.H.Y., Choi, Y.M. Phenylalkyl 1,2-diamines as sigma-receptor ligands: the discovery of novel antidepressant agents. Methods and Findings in Experimental and Clinical Pharmacology, 2006, 28(1), 7-11. DOI: 10.1358/mf.2006.28.1.962771. View Source
- [2] Choi, Y.-M., Kim, Y.-K., Park, C.-E., Lee, E.-H. Phenylalkyl diamine and amide analogs. U.S. Patent US7078537B2, issued July 18, 2006. Assignee: SK Corporation. View Source
- [3] Skuza, G., Rogóz, Z. The potential antidepressant-like effect of PRE-084, a selective sigma-1 agonist, in animal models. Polish Journal of Pharmacology, 2002, 54(5), 445-452. View Source
